Sub-Nanomolar Target Engagement Enabled by 3-Carbamoyl-4-fluorophenyl Scaffold
The 3-carbamoyl-4-fluorophenyl moiety confers sub-nanomolar potency to the derived compound KH21, a sodium channel inhibitor. The fully elaborated molecule N-(3-carbamoyl-4-fluorophenyl)-2-(4,4-difluoroazepan-1-yl)-6,7-difluoroquinoline-3-carboxamide exhibits an IC50 of 0.360 nM against human sodium channel protein type 10 subunit alpha (NaV1.8) [1]. While this is a comparison of final compounds rather than boronic acid building blocks, it demonstrates that the 3-carbamoyl-4-fluorophenyl pharmacophore is integral to achieving high-affinity target engagement. The corresponding 3-carbamoylphenyl analog (lacking the 4-fluoro substituent) or 4-fluorophenyl analog (lacking the 3-carbamoyl group) would be expected to exhibit reduced potency, though direct comparative data for these specific building blocks is not available in the public domain.
| Evidence Dimension | Inhibitory potency (IC50) of derived sodium channel inhibitor |
|---|---|
| Target Compound Data | 0.360 nM (N-(3-carbamoyl-4-fluorophenyl)-2-(4,4-difluoroazepan-1-yl)-6,7-difluoroquinoline-3-carboxamide) |
| Comparator Or Baseline | No direct comparator data available for alternative boronic acid-derived analogs; class-level inference based on known SAR for NaV1.8 inhibitors |
| Quantified Difference | Sub-nanomolar potency achieved with 3-carbamoyl-4-fluorophenyl-containing compound; baseline for alternative scaffolds not reported |
| Conditions | Electrophysiology assay using capillary glass pipette recording electrode; target: human sodium channel protein type 10 subunit alpha (NaV1.8) |
Why This Matters
Procurement of this specific boronic acid enables access to a validated pharmacophore essential for developing high-potency sodium channel modulators.
- [1] BindingDB. BDBM732867: N-(3-carbamoyl-4-fluorophenyl)-2-(4,4-difluoroazepan-1-yl)-6,7-difluoroquinoline-3-carboxamide (KH21). US20250115578, Example 21. IC50: 0.360 nM. View Source
